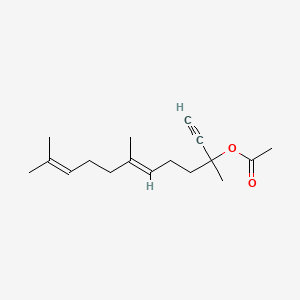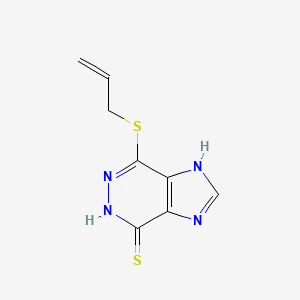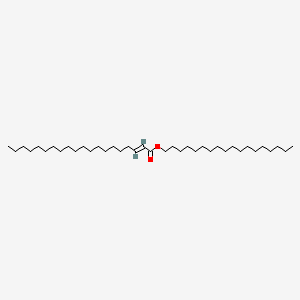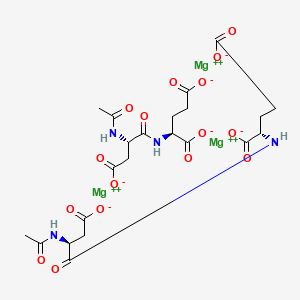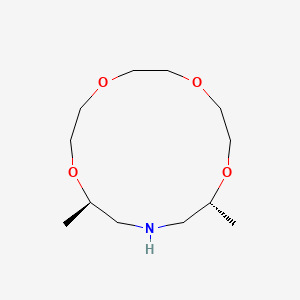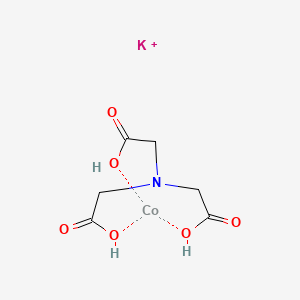
9(10H)-Acridinethione, 1-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinethione, 1-amino- is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinethione, 1-amino- typically involves the introduction of an amino group into the acridinethione structure. One common method is the nucleophilic substitution of a halogenated acridinethione with an amine. For example, 1-amino-9,10-anthraquinones can be synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .
Industrial Production Methods: Industrial production of 9(10H)-Acridinethione, 1-amino- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions: 9(10H)-Acridinethione, 1-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridinethione derivatives .
科学研究应用
9(10H)-Acridinethione, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various dyes and pigments.
Industry: It is used in the production of dyes, pigments, and analytical reagents.
作用机制
The mechanism of action of 9(10H)-Acridinethione, 1-amino- involves its interaction with molecular targets such as enzymes and DNA. The amino group in the compound allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
相似化合物的比较
1-Amino-9,10-anthraquinone: Similar in structure but lacks the thione group.
4-Substituted 1-aminoanthraquinones: These compounds have different substituents at the 4-position, affecting their reactivity and applications.
Uniqueness: 9(10H)-Acridinethione, 1-amino- is unique due to the presence of both an amino group and a thione group in its structure
属性
CAS 编号 |
121083-77-0 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC 名称 |
1-amino-10H-acridine-9-thione |
InChI |
InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |
InChI 键 |
RUDOXZVKERWYGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


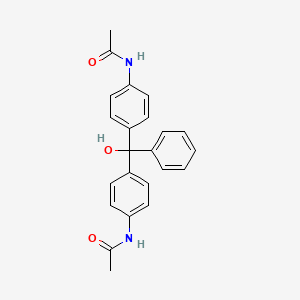

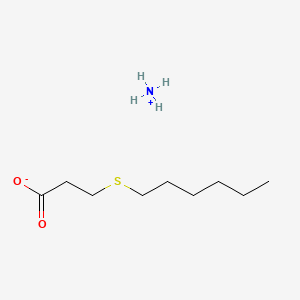

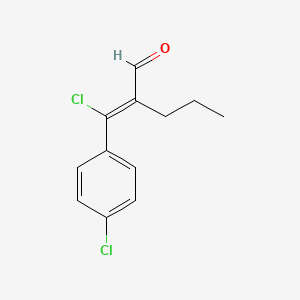
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
